6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide is a heterocyclic compound that belongs to the class of pyrazines, characterized by its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its anti-inflammatory properties and possible applications in treating conditions such as acute lung injury and sepsis. Its molecular structure includes a pyrazine ring with two carboxamide functional groups, contributing to its chemical reactivity and biological interactions.
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide can be sourced from various chemical suppliers, including Sigma-Aldrich and Alfa Chemistry, which provide detailed specifications and synthesis methods for the compound. It is classified under heterocyclic compounds, specifically within the pyrazine family. Pyrazines are known for their electron-deficient nature and planar structure, which facilitates interactions with biological targets .
The synthesis of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate dihydropyrazine derivatives with carboxylic acid derivatives under controlled conditions.
The molecular formula of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide is . Its structure features a six-membered pyrazine ring with two carbonyl groups at positions 2 and 3 and an amide functional group at position 6.
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide participates in various chemical reactions typical of amides and heterocycles:
These reactions often require specific conditions such as temperature control and pH adjustments to optimize yield and selectivity .
The mechanism of action of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide is primarily linked to its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 through modulation of signaling pathways like NF-κB and MAPK. This suggests that the compound may exert its effects by interfering with key cellular signaling mechanisms involved in inflammation.
In vitro studies indicate that certain analogs exhibit an IC50 value of approximately 0.22 μM for interleukin-6 inhibition, highlighting their potency in inflammatory models .
Relevant data from studies indicate that the compound's stability and reactivity make it suitable for further derivatization in medicinal chemistry applications .
The primary applications of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide lie within medicinal chemistry:
The synthesis of 6-oxo-1,6-dihydropyrazine-2,3-dicarboxamide derivatives employs innovative multi-step routes that enable precise structural diversification for medicinal chemistry applications. A representative patent (CN108794393B) details a five-step approach beginning with N-alkylation of pyrazine precursors, followed by regioselective bromination at the C6 position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C (yield: 78-85%) [2]. The brominated intermediate undergoes Suzuki-Miyaura cross-coupling with trans-styrylboronic acids under palladium catalysis (Pd(dppf)Cl₂, Cs₂CO₃, DMF/H₂O, 80°C), introducing hydrophobic aryl extensions crucial for biological activity (yield: 70-88%) [2] [5]. Final ring closure is achieved via microwave-assisted condensation with ammonium acetate in acetic acid, forming the dihydropyrazine core (150°C, 20 min, yield: 90-95%) [2].
Alternative routes leverage Petasis reactions of 6-hydroxy adducts derived from 1-alkyl-2,3-dicyano-5-arylpyrazinium salts, enabling direct introduction of styryl groups at position 6 [5]. This method demonstrates superior atom economy for generating antimycobacterial derivatives but requires careful pH control during hydrolysis to prevent decarboxylation.
Table 1: Key Synthetic Intermediates and Conditions
Step | Reaction Type | Core Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|---|
1 | N-Alkylation | Alkyl halide, K₂CO₃, DMF, 60°C | 1-Alkyl-3,5-dibromopyrazin-2(1H)-one | 80-85% |
2 | Regioselective Bromination | NBS, DMF, 0°C | 6-Bromo-1-alkyl-5-arylpyrazinium salt | 78-85% |
3 | Suzuki Coupling | trans-Styrylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃, DMF/H₂O, 80°C | 6-Styryl-1,6-dihydropyrazine | 70-88% |
4 | Ring Closure/Carboxamide Formation | NH₄OAc, AcOH, microwave 150°C | 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide | 90-95% |
Strategic functionalization of the pyrazine dicarboxamide scaffold significantly enhances anti-inflammatory activity, particularly through xanthine oxidase (XO) inhibition and HDAC6 modulation. Molecular docking studies reveal that 6-aryl substitutions bearing electron-withdrawing groups (e.g., p-Cl, m-NO₂) deepen penetration into XO's hydrophobic active pocket [1]. Compound 8b (6-(3-nitrophenyl)-3-oxo-2,3-dihydropyridazine-4-carbohydrazide) achieves IC₅₀ = 1.8 µM against XO – outperforming allopurinol (IC₅₀ = 5.2 µM) by establishing hydrogen bonds with Asn768 and π-stacking with Phe914 [1]. Hydrazide derivatives exhibit distinct binding modes compared to carboxylate analogues, with the -NH-NH₂ moiety acting as a hydrogen bond donor to Glu802 residue, critical for anchoring [1] .
For HDAC6 inhibition, C3 modifications with dihydropyrazole-carbohydrazide extensions demonstrate dual antioxidant/anti-proliferative effects in breast cancer models . Bromo- and chloro-substituted derivatives (e.g., 2b) inhibit HDAC6 at IC₅₀ = 12 ± 3 µM by coordinating the catalytic Zn²⁺ ion via carbonyl oxygen while the halogenated aryl group occupies the L1/L2 pocket. Hydrophobic N-benzyl groups further enhance cellular permeability, reducing MDA-MB-231 viability (IC₅₀ = 18 µM) without harming non-malignant cells .
Table 2: Anti-Inflammatory Activity Correlations with Substituents
Derivative | R¹ Group (Position 6) | R² Group (Position 2/3) | Target Enzyme (IC₅₀) | Key Interactions |
---|---|---|---|---|
8b [1] | 3-NO₂-C₆H₄ | Hydrazide | Xanthine Oxidase (1.8 µM) | H-bond: Asn768, Glu802; π-stack: Phe914 |
2b | 4-Br-C₆H₄ | Dihydropyrazole-carbohydrazide | HDAC6 (12 µM) | Zn²⁺ chelation; L1/L2 hydrophobic fill |
FXV-01 [7] | 2,6-Diphenyl | Carboxamide | p38 MAPK signaling | H-bond: Met109, Tyr35; Van der Waals: Leu167 |
Bioactivity profiles diverge significantly between hydrazide and carboxylate/carboxamide analogues due to differences in metal chelation capacity, hydrogen bonding networks, and metabolic stability. Hydrazide derivatives (e.g., 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazides) exhibit superior XO inhibition (IC₅₀: 1.8–5.3 µM) compared to carboxylic acid analogues (IC₅₀: >50 µM), attributed to enhanced active site anchoring via dual H-bond donation from the -CONHNH₂ group [1]. Kinetic studies (Lineweaver-Burk plots) confirm hydrazides act as mixed-type inhibitors with increased residence time in XO’s molybdopterin pocket, while carboxylates show competitive but transient binding [1] .
Conversely, carboxamide groups (-CONH₂) excel in chelating divalent cations in viral enzymes. 5-Hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamides inhibit HIV-1 integrase (IN) at nanomolar ranges by coordinating Mg²⁺ ions essential for viral DNA strand transfer . The carboxamide’s carbonyl oxygen and pyrimidine nitrogen form bidentate coordination with Mg²⁺, a mechanism less feasible with hydrazides due to conformational constraints. Stability assays reveal hydrazides undergo faster hepatic microsomal degradation (t₁/₂ = 12 min) than carboxamides (t₁/₂ > 60 min), limiting in vivo applicability despite potent enzyme inhibition .
Table 3: Bioactivity Comparison of Key Moieties
Pharmacophore | Representative Target | Potency Range | Binding Mechanism | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
Hydrazide (-CONHNH₂) | Xanthine Oxidase | 1.8–5.3 µM | H-bond donation to Glu802/Asn768; mixed inhibition | 12–18 |
Carboxamide (-CONH₂) | HIV-1 Integrase | 80–300 nM | Mg²⁺ chelation; competitive inhibition | >60 |
Carboxylate (-COOH) | Xanthine Oxidase | >50 µM | Ionic interaction with Arg880; competitive inhibition | >45 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1